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Phenyl isopropyl sulfone

Carbon acidity Sulfone carbanion stability Cesium ion pair scale

Sourcing sulfone building blocks with predictable reactivity and high-voltage stability is a critical challenge. Phenyl isopropyl sulfone (CAS 4238-09-9) addresses this with its unique isopropyl group, providing a distinct steric and electronic profile. - **Enhanced Oxidative Stability:** Demonstrates superior stability in high-voltage (5 V) LiNi₀.₅Mn₁.₅O₄ cathode floating tests compared to cyclopentyl analogs, ideal for advanced electrolyte research. - **Controlled Reactivity:** Exhibits higher carbon acidity (Cs-cyclohexylamine ion pair scale) than cyclopropyl analogs, enabling efficient α-carbanion generation under mild conditions for Julia olefination and α-alkylation. - **Predictable Halogenation:** Binary α-halogenation profile allows for orthogonal functionalization strategies in multi-step API intermediate synthesis, where para-substitution dictates reactivity.

Molecular Formula C9H12O2S
Molecular Weight 184.26 g/mol
CAS No. 4238-09-9
Cat. No. B1605242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl isopropyl sulfone
CAS4238-09-9
Molecular FormulaC9H12O2S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C9H12O2S/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyIJTSQCOXRMHSCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Isopropyl Sulfone: Technical Baseline & Identity


Phenyl isopropyl sulfone (CAS 4238-09-9), also designated as (isopropylsulfonyl)benzene or isopropyl phenyl sulfone, is an aryl alkyl sulfone derivative with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol . The compound comprises a phenyl ring bonded to an isopropylsulfonyl (-SO₂CH(CH₃)₂) moiety and exists as a colorless crystalline solid at ambient conditions [1]. Key reported physicochemical parameters include a predicted density of 1.1±0.1 g/cm³, a boiling point of 317.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25 °C . This sulfone serves as a versatile synthetic building block in organic chemistry and as an intermediate in pharmaceutical research .

Versatile organic synthesis building block
Pharmaceutical research intermediate

Phenyl Isopropyl Sulfone: Substituent-Dependent Reactivity


Substitution among aryl alkyl sulfone analogs cannot be performed casually, as the specific alkyl substituent exerts a profound, non-linear influence on critical performance attributes including carbon acidity (pKa) [1], oxidative electrochemical stability [2], and α-halogenation susceptibility [3]. The isopropyl group provides a distinct steric and electronic profile compared to methyl, ethyl, cyclopropyl, or cyclopentyl counterparts, producing divergent outcomes under identical experimental conditions. The following quantitative evidence establishes precisely where phenyl isopropyl sulfone differs from its closest structural analogs, enabling informed procurement decisions based on functional performance rather than nominal class membership.

Alkyl substituent alters carbon acidity; cyclopropyl analog may not deprotonate under identical mild base conditions.
Oxidative stability strongly depends on alkyl group; cyclopentyl analog may degrade at elevated voltages where isopropyl remains stable.
α-Halogenation reactivity is para-substituent dependent; 4-hydroxy derivative is unreactive unlike the unsubstituted parent, limiting direct interchange.

Phenyl Isopropyl Sulfone: Quantitative Differentiation vs. Structural Analogs


Carbon Acidity: Isopropyl vs. Cyclopropyl Phenyl Sulfone

Phenyl isopropyl sulfone exhibits higher carbon acidity than its cyclopropyl-substituted analog under identical ion-pair measurement conditions, providing greater α-carbanion accessibility for deprotonation-dependent synthetic sequences. This difference is experimentally quantified on the cesium-cyclohexylamine scale and corroborated by earlier dimethyl sulfoxide measurements [1].

Carbon Acidity
Head-to-head
Isopropyl Cyclopropyl
More acidic (relative ordering on cesium-cyclohexylamine scale)
Higher α-deprotonation efficiency under mild base conditions
Quantitative pKa not reported; relative trend confirmed in DMSO
Carbon acidity Sulfone carbanion stability Cesium ion pair scale

Oxidative Stability: Methyl Isopropyl Sulfone vs. Cyclopentyl Sulfone

The isopropyl-substituted sulfone scaffold demonstrates superior oxidation stability relative to cyclopentyl-substituted sulfone (McPS) under identical electrochemical floating test conditions. While McPS exhibits oxidation instability initiating at 4.9 V versus Li⁺/Li, the isopropyl analog (MiPS) maintains robust stability without comparable leakage current escalation [1].

Oxidative Stability
Head-to-head
4.9 V onset for McPS (cyclopentyl) MiPS (isopropyl) shows no comparable leakage current
Isopropyl scaffold avoids oxidative degradation observed with cyclopentyl analog
5 V spinel cathode floating test; LiPF₆ electrolyte context
Oxidation stability High-voltage electrolyte Lithium-ion battery

α-Halogenation: Phenyl vs. 4-Hydroxyphenyl Isopropyl Sulfone

While most alkyl phenyl sulfones undergo facile α-chlorination with CCl₄ and α-bromination with CBrCl₃ in KOH-t-BuOH via radical-anion radical pair (RARP) mechanisms, 4-hydroxyphenyl isopropyl sulfone exhibits complete unreactive behavior toward both halogenating agents under identical conditions [1]. This stark reactivity contrast highlights how para-substituent electronic effects—not merely the isopropyl sulfone core—govern halogenation outcomes, enabling predictable derivatization strategies.

α-Halogenation
Head-to-head
Unsubstituted 4-OH
Reactive vs completely unreactive with CCl₄ / CBrCl₃
Para-substituent serves as binary reactivity switch for orthogonal functionalization
KOH-t-BuOH, RARP mechanism; class inference for parent compound
α-Halogenation Radical-anion radical pair (RARP) Electron-withdrawing group modulation

Oxidation Potential Anomaly: PF₆⁻ Sensitivity of Methyl Isopropyl Sulfone

Computational comparison of sulfone oxidation stability reveals that PF₆⁻ counterion exerts a weak influence on oxidation potential across most sulfone structures—except for branched methyl isopropyl sulfone, which displays a marked deviation [1]. This structure-specific anion sensitivity distinguishes the isopropyl-bearing scaffold from linear or less-branched alkyl sulfone analogs, with direct implications for electrolyte formulation in lithium-ion battery systems where PF₆⁻ is the standard counterion.

PF₆⁻ Sensitivity
Cross-study comparable
Oxidation potential shift PF₆⁻ significantly reduces MiPS complex potential; weak influence on linear / less-branched sulfones
Isopropyl-bearing sulfones require PF₆⁻-aware electrolyte modeling
DFT solvent-PF₆⁻ complex calculations; gas-phase values insufficient
Oxidation potential DFT calculation Electrolyte-anion interaction

Phenyl Isopropyl Sulfone: Research and Industrial Applications


High-Voltage Lithium-Ion Battery Electrolyte Co-Solvent

Based on the demonstrated oxidative stability advantage of the isopropyl-substituted sulfone scaffold (MiPS) over cyclopentyl analog (McPS) in floating tests with 5 V LiNi₀.₅Mn₁.₅O₄ cathodes [1], procurement of phenyl isopropyl sulfone as a precursor or model compound is justified for electrolyte formulation research targeting high-voltage stability beyond 4.5 V. The unique PF₆⁻ sensitivity of branched methyl isopropyl sulfone further underscores the need for isopropyl-bearing sulfone scaffolds rather than generic alkyl sulfones when modeling LiPF₆-containing electrolyte behavior [2].

Mild α-Deprotonation of Aryl Alkyl Sulfones

The experimentally established higher carbon acidity of isopropyl phenyl sulfone relative to cyclopropyl phenyl sulfone on the cesium-cyclohexylamine ion pair scale [3] makes this compound the preferred choice for synthetic sequences where α-carbanion generation is required under mild basic conditions. Applications include Julia olefination protocols, α-alkylation strategies, and sulfone-stabilized carbanion chemistry where deprotonation efficiency dictates reaction scope and yield.

Pharmaceutical Synthesis with α-Halogenation Control

The binary reactivity profile observed in α-halogenation studies—where the phenyl isopropyl sulfone core is halogenation-competent while the 4-hydroxy derivative is completely inert [4]—provides a rational basis for selecting this scaffold in medicinal chemistry campaigns. Researchers can leverage the predictable switch from reactive to unreactive α-positions by controlling para-substitution, enabling orthogonal functionalization of the sulfone moiety during multi-step API intermediate synthesis.

Application
Selection Property
Validation Focus
High-voltage Li-ion electrolyte research
Isopropyl sulfone oxidative stability profile
Anodic stability window & PF₆⁻ compatibility
Mild α-deprotonation reactions
Carbon acidity profile
Carbanion generation efficiency under mild base conditions
Pharmaceutical intermediate synthesis
Para-substituent reactivity switch
Orthogonal α-halogenation predictability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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